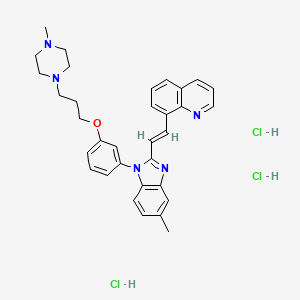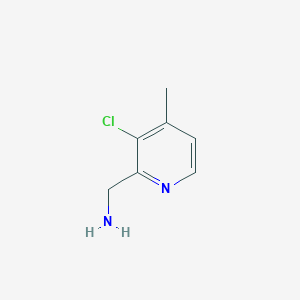
(3-Chloro-4-methylpyridin-2-YL)methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-Methylpyridin-2-yl)Methanamine is an organic compound that belongs to the class of substituted pyridines It features a pyridine ring substituted with a chlorine atom at the third position, a methyl group at the fourth position, and a methanamine group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-Methylpyridin-2-yl)Methanamine can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-methylpyridine with formaldehyde and ammonia. This reaction typically occurs under mild conditions and can be catalyzed by acids or bases to improve yield and selectivity .
Industrial Production Methods: In an industrial setting, the production of 1-(3-Chloro-4-Methylpyridin-2-yl)Methanamine may involve continuous flow reactors to ensure consistent quality and high throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Chloro-4-Methylpyridin-2-yl)Methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, to facilitate the reaction.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Various amine derivatives.
Substitution: Substituted pyridines with different functional groups.
Applications De Recherche Scientifique
1-(3-Chloro-4-Methylpyridin-2-yl)Methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-4-Methylpyridin-2-yl)Methanamine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include binding to active sites or altering the function of target proteins .
Comparaison Avec Des Composés Similaires
3-Chloro-4-Methylpyridine: Lacks the methanamine group, making it less versatile in certain reactions.
4-Methylpyridin-2-ylmethanamine: Lacks the chlorine atom, which can affect its reactivity and applications.
3-Chloro-2-Methylpyridine: Different substitution pattern, leading to different chemical properties
Uniqueness: 1-(3-Chloro-4-Methylpyridin-2-yl)Methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where both the chlorine and methanamine groups are required .
Propriétés
Formule moléculaire |
C7H9ClN2 |
|---|---|
Poids moléculaire |
156.61 g/mol |
Nom IUPAC |
(3-chloro-4-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9ClN2/c1-5-2-3-10-6(4-9)7(5)8/h2-3H,4,9H2,1H3 |
Clé InChI |
CFVFJDOSRCJRNF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1)CN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


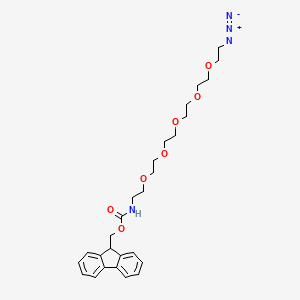
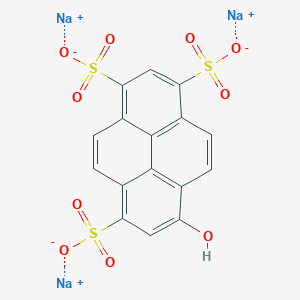
![{3,4,5-trihydroxy-6-[(4-oxopyran-3-yl)oxy]oxan-2-yl}methyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B15145511.png)


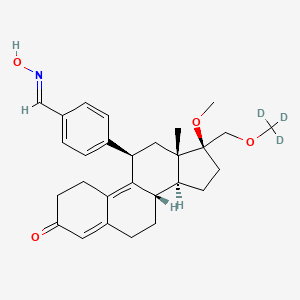
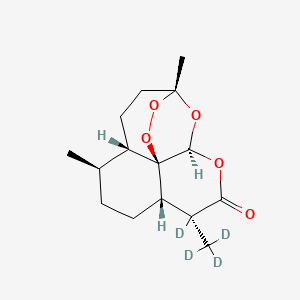
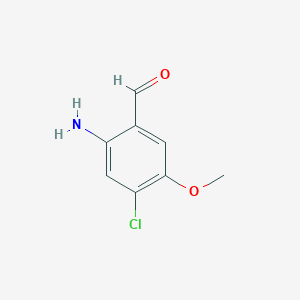
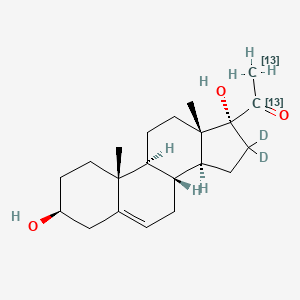
![bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B15145568.png)



